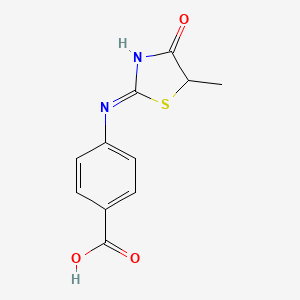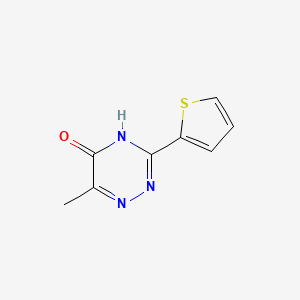
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, also known as 3-BDO, is a heterocyclic compound belonging to the family of 1,3-benzodioxoles. It is a versatile compound that has been widely studied for its various properties and applications. 3-BDO has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biotechnology. Its structure and properties make it a useful tool for researchers in many different fields.
Aplicaciones Científicas De Investigación
Binding Interactions and Supramolecular Complexes
- The binding interactions of 1,2,4-oxadiazol-5-ones, a class of bioisosteric replacements for carboxylic acids in medicinal chemistry, have been studied. These compounds, including derivatives similar to 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol, form non-covalent complexes with imidazoline bases, indicating potential in supramolecular chemistry applications (Reichert et al., 2001).
Anticancer Activity
- Certain 1,2,4-oxadiazole derivatives have been synthesized and evaluated for anticancer activity against various cancer cell lines. These studies highlight the potential of oxadiazole derivatives in developing new anticancer drugs (Vaidya et al., 2020).
Corrosion Inhibition
- Research has been conducted on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid. The findings suggest these compounds could be effective in protective layer formation on metal surfaces, which is relevant for industrial applications (Ammal et al., 2018).
Pharmaceutical Applications
- Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-oxadiazole, have been synthesized and tested for their angiotensin II receptor antagonistic activities. This research implies possible applications in pharmaceuticals, particularly in cardiovascular therapeutics (Kohara et al., 1996).
Antibacterial Activity
- N-substituted derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antibacterial activity. These findings contribute to the understanding of oxadiazole derivatives as potential antibacterial agents (Khalid et al., 2016).
Antioxidant Potential
- Novel oxadiazole derivatives have been designed, synthesized, and evaluated for antioxidant activities. The high antioxidant activities observed in some compounds suggest a promising avenue for further research into new antioxidant agents (Rabie et al., 2016).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9-10-8(11-15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMVKXFNQDDMAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)

![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)

![ethyl N-{2-[2-(4-chlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1418129.png)


![7-Thiophen-2-yl-4,7-dihydro-tetrazolo[1,5-a]-pyrimidine-5-carboxylic acid](/img/structure/B1418139.png)
![3-Hydroxy-1-phenyl-2-[[3-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B1418140.png)

![1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B1418142.png)

![2-hydroxy-4-oxo-N-(2-pyridinyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1418144.png)
